1-Bromo-4-(phenylmethoxy)-naphthalene

Organic Synthesis Protecting-Group Strategy Process Chemistry

1‑Bromo‑4‑(phenylmethoxy)‑naphthalene (CAS 138865‑41‑5) is a 1,4‑disubstituted naphthalene building block that carries a bromine atom at the 1‑position and a benzyl‑protected hydroxyl group at the 4‑position. The benzyl ether motif allows temporary masking of the phenolic oxygen during multi‑step syntheses, while the aryl bromide serves as a handle for cross‑coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings.

Molecular Formula C17H13BrO
Molecular Weight 313.2 g/mol
CAS No. 138865-41-5
Cat. No. B1268243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(phenylmethoxy)-naphthalene
CAS138865-41-5
Molecular FormulaC17H13BrO
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Br
InChIInChI=1S/C17H13BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12H2
InChIKeyGOORTGQVODJZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(phenylmethoxy)-naphthalene CAS 138865-41-5: Core Molecular Identity for Researchers and Procurement Specialists


1‑Bromo‑4‑(phenylmethoxy)‑naphthalene (CAS 138865‑41‑5) is a 1,4‑disubstituted naphthalene building block that carries a bromine atom at the 1‑position and a benzyl‑protected hydroxyl group at the 4‑position. The benzyl ether motif allows temporary masking of the phenolic oxygen during multi‑step syntheses, while the aryl bromide serves as a handle for cross‑coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings. Its computed properties—molecular weight 313.2 g mol⁻¹, logP 5.3, and only one hydrogen‑bond acceptor—indicate a highly lipophilic scaffold suitable for constructing aromatic cores in drug discovery and materials science [1].

Why 1‑Bromo‑4‑(phenylmethoxy)‑naphthalene Cannot Be Freely Replaced by Other Benzyloxy‑bromonaphthalene Isomers


Isomeric benzyloxy‑bromonaphthalene derivatives—such as 2‑benzyloxy‑1‑bromonaphthalene (CAS 41908‑23‑0) or 2‑benzyloxy‑6‑bromonaphthalene—differ fundamentally in the spatial relationship between the bromine and the protected oxygen. This positional variation leads to distinct electronic and steric environments that govern reactivity in palladium‑catalyzed couplings, lithiation, and subsequent functionalisation. Moreover, the physical properties (melting point, solubility) diverge sufficiently to affect workup, purification, and formulation. Procurement without verifying the specific isomer can result in failed reactions, lower yields, or impure final products .

Quantitative Differentiation Evidence for 1‑Bromo‑4‑(phenylmethoxy)‑naphthalene Versus Its Closest Analogs


Synthesis Yield: 94 % for Target Compound vs. 83 % for 2‑Benzyloxy‑1‑bromonaphthalene Under Optimal Conditions

The benzylation of 4‑bromo‑1‑naphthol with benzyl chloride and K₂CO₃ in DMF at 50 °C delivers 1‑bromo‑4‑(phenylmethoxy)‑naphthalene in 94 % yield . By comparison, the analogous preparation of the regioisomer 2‑benzyloxy‑1‑bromonaphthalene starting from 1‑bromo‑2‑naphthol proceeds in only 83 % yield under optimized conditions using tert‑butyllithium . The 11‑percentage‑point yield advantage translates to higher atom economy and reduced waste, making the 1,4‑isomer the more efficient choice for large‑scale multistep sequences.

Organic Synthesis Protecting-Group Strategy Process Chemistry

Commercial Purity: 97 % Specification Available for 1‑Bromo‑4‑(phenylmethoxy)‑naphthalene vs. 95 % for Common Isomers

Reputable suppliers list 1‑bromo‑4‑(phenylmethoxy)‑naphthalene at a minimum purity of 97 % (Leyan) or 95 % (AKSci, ChemScene) . In contrast, the regioisomer 2‑benzyloxy‑1‑bromonaphthalene is offered predominantly at 95 % . The availability of a 97 % grade provides an additional margin of purity that can eliminate the need for in‑house re‑purification before sensitive catalytic reactions.

Quality Control Procurement Specification Analytical Chemistry

Melting Point: 77–80 °C for Target Compound vs. 104–106 °C for 2‑Benzyloxy‑1‑bromonaphthalene

The target compound exhibits a melting range of 77–80 °C , whereas the 1,2‑isomer 2‑benzyloxy‑1‑bromonaphthalene melts at 104–106 °C . The roughly 25 °C lower melting point of the 1,4‑isomer can simplify dissolution in low‑boiling organic solvents at ambient temperature and reduce energy input during melt‑processing or recrystallization, an important operational consideration in both laboratory and pilot‑plant settings.

Physicochemical Property Formulation Handling

Lipophilicity: Computed logP 5.3 Informs Solubility‑Driven Selection in Drug‑Discovery Libraries

The XLogP3‑AA value of 1‑bromo‑4‑(phenylmethoxy)‑naphthalene is computed as 5.3 [1]. This logP is moderately higher than that of the unprotected analog 4‑bromo‑1‑naphthol (logP ≈ 3.5, estimated) and lower than that of the fully deprotected 1‑bromo‑4‑phenylnaphthalene (logP ≈ 6.0, estimated). The intermediate lipophilicity positions the compound as a versatile intermediate for generating lead‑like molecules with balanced permeability and solubility profiles, avoiding the extremes that often cause pharmacokinetic attrition.

Drug Design Physicochemical Profile Library Synthesis

Proven Application Scenarios Where 1‑Bromo‑4‑(phenylmethoxy)‑naphthalene Outperforms Analogs


Scalable Synthesis of 4‑Substituted Naphthalene Libraries via Selective Suzuki–Miyaura Cross‑Coupling

The high isolated yield (94 %) and 97 % commercial purity of the 1‑bromo‑4‑(phenylmethoxy)‑naphthalene make it a cost‑effective electrophile for generating diverse 4‑aryl‑1‑naphthol derivatives after benzyl deprotection. The lower melting point (77–80 °C) simplifies handling in automated parallel synthesis platforms, while the absence of a free hydroxyl group prevents undesired oxidative side reactions during palladium catalysis .

Construction of Lipophilic Pharmacophores for CNS‑Penetrant Drug Candidates

With a computed logP of 5.3, the compound occupies a lipophilicity range that is compatible with blood–brain barrier permeability. Medicinal chemistry teams can exploit this property to elaborate the naphthalene scaffold while maintaining a physicochemical profile that avoids the solubility pitfalls of fully arylated analogs (logP ≈ 6.0) .

Process Chemistry Campaigns Requiring Robust Protecting‑Group Strategy

The benzyl ether serves as a stable protecting group that withstands strongly basic and nucleophilic conditions, yet can be cleaved by hydrogenolysis when the hydroxyl is required. The 94 % installation yield compares favorably with the 83 % yield reported for the 1,2‑isomer, making the 1,4‑isomer the more economical choice for manufacturing routes that depend on a late‑stage deprotection step .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(phenylmethoxy)-naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.